Cas no 138407-78-0 ((1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside)

(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside structure
138407-78-0 structure
Nome del prodotto:(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside
Numero CAS:138407-78-0
MF:C32H29IO11
MW:716.470542669296
CID:1252866
PubChem ID:153936

(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside
    • 5,12-Naphthacenedione, 8-acetyl-10-[(2-deoxy-2-iodo-5-C-phenyl-β-D-ribopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, [8S-[8α,10α(R*)]]- (9CI)
    • Inchi: 1S/C32H29IO11/c1-13(34)32(41)11-16-20(18(12-32)43-31-23(33)28(39)29(40)30(44-31)14-7-4-3-5-8-14)27(38)22-21(25(16)36)24(35)15-9-6-10-17(42-2)19(15)26(22)37/h3-10,18,23,28-31,36,38-41H,11-12H2,1-2H3/t18-,23+,28-,29-,30-,31+,32-/m0/s1
    • Chiave InChI: HUINHMKXHYYUEW-ICKGQUQHSA-N
    • Sorrisi: I[C@@H]1[C@@H]([C@@H]([C@H](C2C=CC=CC=2)O[C@H]1O[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)OC)=O)O)O)O

Proprietà calcolate

  • Massa esatta: 716.07546g/mol
  • Massa monoisotopica: 716.07546g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 5
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 180Ų

(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl (5S)-2-deoxy-2-iodo-5-phenyl-beta-D-ribopyranoside Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm